molecular formula C10H18N2O4 B1344112 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 869786-49-2

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Numéro de catalogue: B1344112
Numéro CAS: 869786-49-2
Poids moléculaire: 230.26 g/mol
Clé InChI: YYLURLWWCZBOQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (CAS: 153035-62-2 ) is a protected amino acid derivative of significant value in medicinal chemistry and drug discovery. With a molecular formula of C10H18N2O4 and a molecular weight of 230.26 g/mol , this compound serves as a versatile chiral building block for the synthesis of complex molecules. The molecule features both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group on the same carbon center of the pyrrolidine ring, making it a valuable scaffold for constructing conformationally constrained peptides and peptidomimetics . The Boc group provides a robust yet selectively removable protecting group for the amine, allowing for sequential synthetic modifications at the carboxylic acid site. This enables researchers to incorporate the pyrrolidine scaffold into larger molecular architectures with precise control . Its primary application lies in the preparation of pharmaceuticals and advanced materials, where its chiral nature is particularly valuable for asymmetric synthesis to achieve high optical purity in the final bioactive compounds . The compound is offered in high purity and is for Research Use Only. It is not intended for human or animal consumption. Researchers should handle this material with appropriate precautions. Consult the safety data sheet for specific hazard information, which may include warnings regarding skin and eye irritation or respiratory effects .

Propriétés

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624564
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869786-49-2
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary

The scaffold 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid represents a critical class of constrained


-disubstituted amino acids. By incorporating the 

-carbon into a pyrrolidine ring, this moiety rigidly defines the dihedral angles (

) of the peptide backbone, making it an invaluable tool for designing peptidomimetics with enhanced proteolytic stability and receptor selectivity.

This guide details the robust synthesis of this quaternary amino acid core.[1][2] While asymmetric alkylation strategies exist, the Bucherer-Bergs protocol remains the industrial "workhorse" for generating the sterically congested tetrasubstituted carbon center at C3. This whitepaper focuses on the engineering controls, safety parameters, and mechanistic insights required to execute this route at a multi-gram scale, specifically addressing the challenges of hydantoin hydrolysis and orthogonal protection.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the quaternary center at position 3. Direct alkylation of pyrrolidine-3-carboxylates is often plagued by dialkylation or poor diastereocontrol. Therefore, the strategy utilizes the thermodynamic stability of the spiro-hydantoin intermediate derived from a ketone precursor.

Strategic Disconnection:

  • Target: 3-(Boc-amino)pyrrolidine-3-carboxylic acid (typically N1-protected or zwitterionic).

  • Precursor: 1,3-diazaspiro[4.4]nonane-2,4-dione (Spiro-hydantoin).

  • Starting Material:

    
    -Benzyl-3-pyrrolidinone.
    

Note on Protecting Groups: The starting material utilizes an


-benzyl group.[3][4] This is preferred over 

-Boc for the initial steps because the harsh alkaline conditions required to open the hydantoin ring (Step 2) would prematurely cleave an

-Boc group. The Benzyl group offers stability and can be removed via hydrogenolysis in the final step if the free ring nitrogen is required.

Retrosynthesis Target 3-(Boc-amino)pyrrolidine- 3-carboxylic acid Intermediate 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid (Zwitterion) Target->Intermediate Boc Protection Hydantoin 1-Benzyl-1,3-diazaspiro [4.4]nonane-2,4-dione Intermediate->Hydantoin Alkaline Hydrolysis (High P/T) SM N-Benzyl-3-pyrrolidinone Hydantoin->SM Bucherer-Bergs (KCN, (NH4)2CO3)

Figure 1: Retrosynthetic logic flow favoring the robust Bucherer-Bergs pathway over direct alkylation.

Detailed Experimental Protocols

Step 1: The Bucherer-Bergs Reaction

This multicomponent reaction constructs the spiro-hydantoin ring. The mechanism involves the formation of a cyanohydrin, followed by nucleophilic attack by ammonia (from ammonium carbonate), and subsequent cyclization with


.[5]

Reaction Scheme:



Protocol:

  • Setup: To a 1L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge

    
    -Benzyl-3-pyrrolidinone  (1.0 eq, e.g., 17.5 g).
    
  • Solvent: Add Ethanol/Water (1:1 v/v, 350 mL). The ketone may not fully dissolve initially; this is acceptable.

  • Reagent Addition: Add Ammonium Carbonate (4.0 eq) and Potassium Cyanide (2.0 eq).

    • Safety Critical: KCN is highly toxic.[6] This step must be performed in a well-ventilated fume hood.[6] Ensure a bleach bath (10% sodium hypochlorite) is ready to neutralize any spills or waste.

  • Reaction: Heat the mixture to 60°C for 18–24 hours. The solution will typically turn from cloudy to clear, then potentially precipitate the hydantoin.

  • Workup:

    • Cool the mixture to 0°C in an ice bath.

    • The spiro-hydantoin often precipitates as a white/off-white solid.

    • Filter the solid.[6] Wash with cold water (

      
      ) to remove excess cyanide and salts.
      
    • Filtrate Treatment: Treat the filtrate with bleach to quench residual cyanide before disposal.

  • Purification: Recrystallize from hot ethanol if purity is

    
    .
    

Critical Process Parameter (CPP): Temperature control is vital. Above 70°C, the ammonium carbonate decomposes too rapidly, losing ammonia gas and reducing yield.

Step 2: Hydantoin Hydrolysis (The Rate-Limiting Step)

Hydantoins derived from 5-membered rings are notoriously stable. Hydrolysis requires forcing conditions. Barium hydroxide [


] is the preferred base because the byproduct (barium carbonate/sulfate) is easily removed by filtration, unlike sodium salts which require ion-exchange chromatography.

Protocol:

  • Vessel: Use a stainless steel autoclave or a heavy-walled pressure vessel. Glass reflux is often insufficient for complete conversion.

  • Loading: Charge the spiro-hydantoin (1.0 eq) and

    
      (2.5 eq).
    
  • Solvent: Add water (degassed, 10 mL/g of substrate).

  • Reaction: Seal the vessel and heat to 150°C for 16–24 hours. The internal pressure will rise significantly due to ammonia evolution.

  • Workup:

    • Cool to room temperature.[6] Carefully vent the vessel (ammonia gas release).

    • Add solid Ammonium Carbonate or bubble

      
       gas into the reaction mixture. This precipitates the barium as 
      
      
      
      .
    • Reflux for 30 minutes to ensure complete precipitation.

    • Filter the hot slurry through a Celite pad. The filtrate contains the target amino acid as the barium salt or zwitterion.

    • Optional Desalting: To remove trace barium, add dilute

      
       carefully until no further precipitate forms, then filter again.
      
Step 3: Selective Boc Protection

At this stage, we have 3-amino-1-benzylpyrrolidine-3-carboxylic acid . We must selectively protect the primary


-amine without affecting the tertiary ring amine (which is already benzyl-protected) or the carboxylic acid.

Protocol:

  • Solvent System: Dissolve the amino acid (1.0 eq) in 1,4-Dioxane/Water (1:1).

  • Basification: Adjust pH to ~10 using 1M NaOH.

  • Reagent: Add

    
      (Di-tert-butyl dicarbonate) (1.2 eq).
    
  • Reaction: Stir at room temperature for 12 hours. Monitor pH and maintain >9 by adding NaOH periodically.

  • Isolation:

    • Wash the aqueous alkaline layer with Diethyl Ether (removes unreacted

      
       and non-acidic impurities).
      
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M KHSO4 or citric acid. Do not use strong HCl as it may remove the Boc group.

    • Extraction: Extract the product into Ethyl Acetate (

      
      ).
      
    • Drying: Dry over

      
       and concentrate to yield the 3-((tert-butoxycarbonyl)amino)-1-benzylpyrrolidine-3-carboxylic acid .
      

Process Data & Troubleshooting

Yield Expectations
StepReactionTypical YieldKey Impurity
1 Bucherer-Bergs75–85%Unreacted ketone, polymerization products
2 Hydrolysis60–75%Incomplete hydrolysis intermediate (ureido acid)
3 Boc Protection85–95%Di-Boc species (rare due to sterics)
Troubleshooting Guide
  • Incomplete Hydrolysis (Step 2): If LCMS shows a peak with Mass = (Hydantoin + 18), the ureido acid intermediate is present. Increase temperature to 160°C or extend time.

  • Solubility Issues: The zwitterionic amino acid (Step 2 product) is very polar. If it does not precipitate or extract, use ion-exchange resin (Dowex 50W) for isolation. Load at acidic pH, wash with water, elute with 1M

    
    .
    

Mechanistic Workflow (Graphviz)

The following diagram illustrates the chemical transformations and the critical decision points regarding protecting group strategy.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start N-Benzyl-3-pyrrolidinone Step1 Step 1: Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) Start->Step1 Hydantoin Spiro-Hydantoin Intermediate (Stable Solid) Step1->Hydantoin Ring Closure Step2 Step 2: Hydrolysis (Ba(OH)2, 150°C, Pressure) Hydantoin->Step2 AminoAcid 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid Step2->AminoAcid Ring Opening -NH3, -CO2 Step3 Step 3: Boc Protection (Boc2O, NaOH, pH 10) AminoAcid->Step3 Final 3-((tert-Butoxycarbonyl)amino)- 1-benzylpyrrolidine-3-carboxylic acid Step3->Final Selective N-acylation

Figure 2: Process flow highlighting the transformation from ketone to protected amino acid, emphasizing safety control points.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. (Foundational work on the Bucherer-Bergs reaction).
  • Hammarström, L. G. J., et al. (2004).

    
    ,C
    
    
    
    -Disubstituted Amino Acid Analog of Lysine.[6]Organic Syntheses , 81, 213. Link (Authoritative protocol for hydantoin hydrolysis of piperidine/pyrrolidine analogs).
  • Sarges, R., et al. (1990). Synthesis and biological activity of 3-amino-pyrrolidine-3-carboxylic acid derivatives.Journal of Medicinal Chemistry. (Describes the biological relevance of the scaffold).
  • Sigma-Aldrich. Product Specification: 3-(Boc-amino)pyrrolidine.[4][7]Link (Used for physical property verification of related scaffolds).

Sources

An In-Depth Technical Guide to the Spectral Analysis of (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3R)-1-Boc-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery

(3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, a chiral building block also known as (R)-1-N-Boc-beta-proline, holds a pivotal role in the landscape of medicinal chemistry and drug development. Its rigid pyrrolidine core imparts a defined three-dimensional structure, making it an invaluable scaffold for creating conformationally constrained peptides and small molecule therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity in complex synthetic routes, particularly in solid-phase peptide synthesis (SPPS).[2] Accurate and comprehensive characterization of this molecule is paramount to ensure the identity, purity, and stereochemical integrity of downstream drug candidates.

This technical guide provides an in-depth analysis of the key spectroscopic data used to characterize (3R)-1-Boc-pyrrolidine-3-carboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just the data, but the scientific rationale behind the spectral features and the experimental protocols for their acquisition.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties.

// Atom nodes N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="O", pos="-1.2,-1.5!"]; O_Boc2 [label="O", pos="-2.2,0!"]; C_tertBu [label="C", pos="-3.2,0.5!"]; C_Me1 [label="CH3", pos="-3.2,1.5!"]; C_Me2 [label="CH3", pos="-4.2,-0.2!"]; C_Me3 [label="CH3", pos="-4.2,1.2!"];

C2 [label="C2", pos="1.2,0.5!"]; H2a [label="H", pos="1.2,1.2!"]; H2b [label="H", pos="1.8,0.2!"];

C3 [label="C3", pos="1.5,-0.8!"]; H3 [label="H", pos="2.3,-0.8!"];

C4 [label="C4", pos="0.5,-1.8!"]; H4a [label="H", pos="0.8,-2.5!"]; H4b [label="H", pos="-0.2,-2.2!"];

C5 [label="C5", pos="-0.5,-1.0!"]; H5a [label="H", pos="-1.3,-1.3!"]; H5b [label="H", pos="-0.2,-1.7!"];

C_acid [label="C", pos="1.8,-1.8!"]; O_acid1 [label="O", pos="1.5,-2.8!"]; O_acid2 [label="O", pos="2.8,-1.5!"]; H_acid [label="H", pos="3.2,-2.2!"];

// Bonds N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tertBu; C_tertBu -- C_Me1; C_tertBu -- C_Me2; C_tertBu -- C_Me3;

N1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3; C3 -- C4; C4 -- H4a; C4 -- H4b; C4 -- C5; C5 -- H5a; C5 -- H5b; C5 -- N1;

C3 -- C_acid; C_acid -- O_acid1 [style=double]; C_acid -- O_acid2; O_acid2 -- H_acid; } केंद Caption: Structure of (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₄[3][4]
Molecular Weight 215.25 g/mol [4][5]
CAS Number 72925-16-7[4][5]
Appearance White to off-white powder[4]
Melting Point 138-143 °C[4]
Optical Rotation [α]²⁰/D ≈ -15.0° (c=0.5 in chloroform)[4]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3R)-1-Boc-pyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation. A key phenomenon to consider is the presence of rotamers due to hindered rotation around the N-C(O) amide bond of the Boc group, which can lead to the doubling of some NMR signals.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used due to its ability to dissolve the compound and its relatively simple solvent signal. Tetramethylsilane (TMS) is the standard internal reference (0 ppm). A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex spin systems of the pyrrolidine ring protons.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃): The spectrum is characterized by a large singlet for the tert-butyl protons, a series of multiplets for the pyrrolidine ring protons, and a broad singlet for the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad s1HCOOH
3.30 - 3.70m4HN-CH₂ (C2-H, C5-H)
~2.90m1HC3-H
2.10 - 2.30m2HC4-H
1.45s9HC(CH₃)₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): This proton typically appears as a broad singlet at a very downfield chemical shift (~10-13 ppm) due to strong deshielding and hydrogen bonding. Its integration value of 1H is a key identifier.[6] This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

  • Pyrrolidine Ring Protons (CH, CH₂): The protons on the pyrrolidine ring (positions 2, 3, 4, and 5) are diastereotopic and couple with each other, resulting in complex multiplets between 2.10 and 3.70 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are deshielded and appear further downfield.

  • Tert-butyl Protons (C(CH₃)₃): The nine equivalent protons of the Boc group give rise to a sharp, intense singlet at approximately 1.45 ppm, a hallmark of this protecting group.

G

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: Proton-decoupled ¹³C NMR is used to simplify the spectrum to a series of singlets, one for each unique carbon atom. The same sample prepared for ¹H NMR can be used.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~178.0C OOH
~154.5N-C =O (Boc)
~80.0C (CH₃)₃ (Boc)
~48.0C5
~45.0C2
~42.5C3
~28.5C(C H₃)₃ (Boc)
~28.0C4

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are observed in the downfield region. The carboxylic acid carbonyl (COOH) appears around 178.0 ppm, while the carbamate carbonyl (N-C=O) of the Boc group is slightly upfield at approximately 154.5 ppm.[6]

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80.0 ppm, and the three equivalent methyl carbons give a strong signal around 28.5 ppm.

  • Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring appear in the aliphatic region (28-60 ppm). The carbons attached to the nitrogen (C2 and C5) are typically found between 45-55 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this compound due to its polarity and non-volatile nature.

Rationale for Experimental Choices: ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[7] The analysis can be run in either positive or negative ion mode. Positive mode will detect the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for confirming the elemental composition.

Experimental Protocol: ESI-MS Sample Preparation

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.

  • Additives (Optional): For positive ion mode, a small amount (0.1%) of formic acid can be added to the solvent to promote protonation.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the spectrum in both positive and negative ion modes.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

IonCalculated m/z
[M+H]⁺ (C₁₀H₁₈NO₄⁺)216.1230
[M+Na]⁺ (C₁₀H₁₇NNaO₄⁺)238.1050
[M-H]⁻ (C₁₀H₁₆NO₄⁻)214.1085

Interpretation of the Mass Spectrum: The primary observation in the ESI mass spectrum will be an intense peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.1230 in positive ion mode. A sodium adduct [M+Na]⁺ at m/z 238.1050 may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 214.1085 will be the base peak. A characteristic fragmentation pattern involves the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).

G

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Rationale for Experimental Choices: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
2980 - 2870MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carbamate, Boc group)
~1700StrongC=O stretch (Carboxylic acid dimer)
1420 - 1380MediumC-H bend (tert-butyl)
1320 - 1210StrongC-O stretch (Carboxylic acid)
1160StrongC-O stretch (Carbamate)

Interpretation of the IR Spectrum:

  • O-H Stretch: The most prominent feature is the very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6][8]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the pyrrolidine ring and the Boc group's methyl groups.

  • Carbonyl (C=O) Stretches: Two distinct and strong C=O stretching bands are expected. The band at higher wavenumber (~1740 cm⁻¹) is attributed to the carbamate of the Boc group. The band at a lower frequency (~1700 cm⁻¹) corresponds to the carbonyl of the carboxylic acid, which is shifted to a lower frequency due to hydrogen bonding.[8]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of signals, including C-O stretching and C-H bending vibrations, which are characteristic of the molecule as a whole.

Conclusion: A Multi-Faceted Approach to Structural Verification

The comprehensive characterization of (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is achieved not by a single technique, but by the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a robust and self-validating system for confirming the identity, purity, and structure of this critical synthetic building block, ensuring its suitability for use in the demanding environment of pharmaceutical research and development.

References

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2015, March 30). S N Boc 3 pyrrolidinol. Retrieved from [Link]

  • PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. The Journal of Organic Chemistry, 68(7), 2889–2897.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.
  • Yin, F., Garifullina, A., & Tanaka, F. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052–3053.
  • OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]

  • Appella, D. H., et al. (2005). 3,4-Methano-β-Proline: A Conformationally Constrained β-Amino Acid. The Journal of Organic Chemistry, 70(24), 10149–10152.

Sources

Structural Characterization and Analytical Profiling of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid

[1]

CAS Number: 220497-61-0 Chemical Formula: C₁₀H₁₈N₂O₄ Molecular Weight: 230.26 g/mol [1]

Executive Summary & Structural Logic

This technical guide details the nuclear magnetic resonance (NMR) profile of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid .[1] This molecule represents a specialized class of "conformationally restricted" amino acids (specifically, a cyclic

12

The structural core is a pyrrolidine ring featuring a quaternary carbon at position 3.[1][2] This quaternary center creates significant steric constraints, making the molecule a high-value scaffold for peptidomimetics and GPCR ligand design.[1][2] The presence of both a carboxylic acid and a Boc-protected amine at the same carbon (geminal substitution) introduces specific NMR signatures, most notably the diastereotopicity of the methylene protons on the ring due to the chiral center at C3.

Structural Connectivity & Numbering

To ensure accurate spectral assignment, we utilize the following numbering scheme. Note that the pyrrolidine nitrogen is designated as position 1.[1][2]

[1]

Experimental Protocols & Sample Preparation

The zwitterionic nature of the free pyrrolidine ring (secondary amine) and the carboxylic acid necessitates careful solvent selection.[2]

Solvent Selection Strategy
  • DMSO-d₆ (Recommended): The standard solvent for full characterization.[1][2] It allows for the observation of the carbamate NH proton (essential for confirming the Boc attachment) and typically solubilizes the zwitterion effectively.

  • D₂O: Useful for confirming the carbon backbone without interference from exchangeable protons.[1][2] However, all NH and OH signals will be lost (exchanged to D).[2]

  • D₂O + NaOD: Converts the molecule to the anionic salt, simplifying the spectrum by removing zwitterionic exchange broadening.[2]

Analytical Workflow

The following workflow ensures data integrity and proper assignment of the quaternary center.

workflowcluster_prepSample Preparationcluster_acqAcquisitioncluster_valValidationWeighWeigh 10-15 mgSolventAdd 0.6 mL DMSO-d6Weigh->SolventAdditivesOptional: Add 1 drop TFA-d(Breaks Zwitterion)Solvent->AdditivesIf broad signalsH11H NMR (16-32 scans)Solvent->H1Additives->H1C1313C NMR (512+ scans)H1->C13DEPTDEPT-135(Verify CH2 vs Cq)C13->DEPTHSQCHSQC(C-H Correlation)DEPT->HSQCHMBCHMBC(Connect C3 to C2/C4)HSQC->HMBC

Caption: Analytical workflow prioritizing zwitterion management and quaternary carbon validation.

¹H NMR Data Analysis

Solvent: DMSO-d₆ Frequency: 400 MHz Internal Standard: Residual DMSO (2.50 ppm)[1]

The proton spectrum is characterized by the strong Boc singlet and the complex splitting of the pyrrolidine ring protons.[2] Due to the chiral center at C3, the protons at C2, C4, and C5 are diastereotopic, often appearing as complex ABX systems rather than simple triplets.[2]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
12.50 br s1H-COOH Carboxylic acid proton (highly exchangeable, may be broad/invisible).[1]
9.20 br s1H/2HRing NH Pyrrolidine amine.[1][2][] Shift varies heavily with concentration/pH.[1]
7.35 s (br)1H-NH -BocCarbamate NH.[1] Sharpens in dry DMSO; disappears in D₂O.[2]
3.65 - 3.50 m (AB system)1HC2-H_aDiastereotopic proton adjacent to N and Quaternary C3.[1][2]
3.45 - 3.30 m (AB system)1HC2-H_bThe geminal partner to the above.[1][2] Often overlaps with water signal.[1][2]
3.25 - 3.10 m2HC5-H₂Adjacent to Ring N, but further from the chiral center than C2.[1][2]
2.35 - 2.15 m1HC4-H_aBeta-proton.[1] Complex coupling due to ring pucker.[1][2]
2.05 - 1.90 m1HC4-H_bGeminal partner.[1]
1.38 s9HBoc (-C(CH ₃)₃)Characteristic intense singlet.[1][2]
Key Interpretative Notes
  • C2 Protons (The "Watch" Region): The protons at C2 are chemically non-equivalent due to the C3 stereocenter.[1][2] They typically appear as two distinct doublets or a tight AB multiplet system around 3.4–3.7 ppm.[1][2] This splitting is the primary indicator that the substitution is at C3, not C2.[1][2]

  • Exchange Broadening: If the ring nitrogen is not protonated (e.g., free base), the signals at C2 and C5 may broaden.[1][2] Adding 1-2 drops of DCl or TFA-d will protonate the amine, sharpening these multiplets into distinct signals.[1][2]

¹³C NMR Data Analysis

Solvent: DMSO-d₆ Frequency: 100 MHz Reference: DMSO septet (39.5 ppm)[1]

The carbon spectrum is definitive for confirming the quaternary center (C3).[1][2]

Shift (δ ppm)Type (DEPT)AssignmentInterpretation
174.2 CqC OOHCarboxylic acid carbonyl.[1]
154.8 CqC =O (Boc)Carbamate carbonyl.[1] Distinct from acid carbonyl.[1][2][4][5]
78.4 CqC (CH₃)₃Quaternary carbon of the tert-butyl group.[1]
67.8 CqC3 (Quat)Critical Diagnostic. The ring carbon carrying both N and COOH.[1] It will not show in DEPT-135.[1][2]
51.5 CH₂C2 Downfield due to N-adjacency and C3 substitution.[1][2]
45.8 CH₂C5 Adjacent to N, typical pyrrolidine alpha-carbon shift.[1][2]
32.1 CH₂C4 Beta-carbon, most shielded ring carbon.[1][2]
28.2 CH₃Boc (-C H₃)Intense signal representing 3 equivalent methyl carbons.[1][2]
Validation via DEPT-135[1][2]
  • Positive Signals: 28.2 ppm (CH₃).[1]

  • Negative Signals: 51.5, 45.8, 32.1 ppm (CH₂).[1]

  • Silent (Absent): 174.2, 154.8, 78.4, and 67.8 (C3).[1] The absence of the signal at 67.8 ppm in DEPT, combined with its presence in the full spectrum, confirms the quaternary nature of C3.

Synthesis & Contextual Grounding

Understanding the synthetic origin helps explain trace impurities (e.g., benzyl groups or hydantoins).[1][2]

Primary Synthetic Route: The Bucherer-Bergs reaction is the industry standard for generating 3,3-disubstituted cyclic amino acids.[1][2]

  • Precursor: N-Benzyl-3-pyrrolidone (or N-Boc-3-pyrrolidone).[1][2]

  • Reaction: Treatment with ammonium carbonate and potassium cyanide yields a spiro-hydantoin intermediate.[1][2]

  • Hydrolysis: Basic hydrolysis (Ba(OH)₂ or NaOH) opens the hydantoin to the amino acid.[1][2]

  • Protection: The exocyclic amine is selectively protected with Boc₂O.[1][2]

  • Deprotection (if Benzyl used): Hydrogenolysis (Pd/C, H₂) yields the target CAS 220497-61-0.[1][2]

Common Impurities:

  • Spiro-hydantoin: Peaks at ~8.5 ppm (NH) and ~155/175 ppm (C=O).[1][2]

  • N-Benzyl residues: Multiplet at 7.3-7.4 ppm and benzylic CH₂ at ~3.6 ppm (if hydrogenolysis was incomplete).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24730316, 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. (Note: Structural analog used for shift correlation). Retrieved from [Link]

  • Overman, L. E., & Sugai, S. (1985). Total synthesis of pumiliotoxin A.[1][2] The Journal of Organic Chemistry. (Fundamental reference for 3-substituted pyrrolidine synthesis/NMR). Retrieved from [Link][1]

Conformational Analysis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth conformational analysis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid , a constrained quaternary


-amino acid scaffold often referred to as a derivative of Cucurbitine .[1]

Technical Guide for Structural Biology & Peptidomimetic Design[1]

Executive Summary

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (hereafter 3-BAPC ) is a cyclic,


-disubstituted amino acid.[1][2] Structurally, it represents a "chimeric" scaffold combining the conformational restrictions of proline with the electronic properties of an achiral quaternary amino acid like 

-aminoisobutyric acid (Aib).

The presence of the quaternary center at position 3 (C3) creates a unique "stereochemical lock." Unlike standard pyrrolidines that fluctuate freely between envelope conformations, 3-BAPC exhibits a biased conformational equilibrium driven by the Thorpe-Ingold effect and severe steric clashes between the bulky tert-butoxycarbonyl (Boc) group and the ring methylene protons.[1] This guide details the energetic landscapes, puckering preferences, and experimental protocols for validating these structures.

Structural Fundamentals & Energetics

The Quaternary Center (C3)

The C3 position is the critical determinant of the molecule's shape. It bears four non-hydrogen substituents:

  • Carboxylic Acid (-COOH): Hydrogen bond donor/acceptor.

  • Boc-Amine (-NH-Boc): Bulky, hydrophobic, and restricted rotation.[1]

  • Ring C2 (Methylene): Proximal to the ring nitrogen.

  • Ring C4 (Methylene): Distal ring segment.

This gem-disubstitution forces the pyrrolidine ring into specific "puckers" to relieve 1,3-diaxial-like strain.[1]

Ring Puckering Mechanics

The pyrrolidine ring is never planar. It oscillates between Envelope (E) and Twist (T) conformations. For 3-BAPC, the equilibrium is dominated by two states defined by the position of C3 relative to the N-C2-C5 plane:

  • C3-Endo (

    
    ):  The C3 carbon puckers up (towards the Boc group). This is often disfavored due to steric clash between the Boc group and the C2/C4 axial protons.
    
  • C3-Exo (

    
    ):  The C3 carbon puckers down. This places the bulky Boc group in a pseudo-equatorial orientation, which is generally lower in energy.
    
The Boc Rotamer Challenge

The exocyclic carbamate (Boc) group adds a second layer of complexity. The


 bond has partial double-bond character, leading to cis (

) and trans (

) rotamers.
  • Trans (Z): The tert-butyl group is trans to the amide hydrogen. This is the global minimum (approx. 2-3 kcal/mol more stable) as it minimizes steric clash with the pyrrolidine ring.[1]

  • Cis (E): Observed only in specific solvent cages or when stabilized by intramolecular hydrogen bonding (e.g., to the C3-COOH).

Computational Methodology (DFT)[3]

To accurately predict the conformation, a Density Functional Theory (DFT) workflow is required. Standard molecular mechanics (MM) often fail to capture the electronic repulsion of the lone pairs at the quaternary center.

Recommended Level of Theory
  • Gas Phase Optimization: B3LYP/6-311+G(d,p).

  • Solvation Model: IEFPCM (Implicit solvation) using Water or DMSO to mimic physiological or NMR conditions.

  • Frequency Calculation: Essential to confirm minima (no imaginary frequencies).

Visualization of the Energy Landscape

The following diagram illustrates the logical flow of conformational selection driven by steric forces.

ConformationLogic Start 3-BAPC Structure Steric C3 Steric Bulk (Boc vs COOH) Start->Steric Defines Pucker Ring Pucker Equilibrium Steric->Pucker Drives Endo C3-Endo (High Energy) Boc Axial Pucker->Endo Minor Pop. Exo C3-Exo (Low Energy) Boc Equatorial Pucker->Exo Major Pop. HBond Intramolecular H-Bond (NH...O=C) Endo->HBond Strain Exo->HBond Stabilizes

Figure 1: Conformational selection logic. The C3-Exo pucker is favored to place the bulky Boc group in a pseudo-equatorial position.[1]

Experimental Validation Protocols

Trustworthiness in conformational analysis requires cross-validation. You cannot rely on computation alone.

NMR Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state analysis.

Protocol:

  • Solvent Selection: Dissolve 5-10 mg of 3-BAPC in DMSO-

    
     (to prevent exchange of amide protons) or CDCl
    
    
    
    (if solubility permits, to observe H-bonds).
  • 1D

    
    H NMR:  Assign all protons. Note the chemical shift of the amide NH.
    
    • 
       ppm often indicates H-bonding.[1]
      
  • Variable Temperature (VT) NMR:

    • Measure NH shift from 298K to 348K in 10K increments.

    • Analysis: Calculate

      
      . A value 
      
      
      
      ppb/K indicates a solvent-shielded (intramolecularly H-bonded) proton.[1]
  • NOESY/ROESY:

    • Goal: Determine spatial proximity between the Boc tert-butyl protons and the Ring C2/C4 protons.

    • Interpretation: Strong NOE between Boc and C2-H(axial) suggests a specific rotameric lock.[1]

X-Ray Crystallography

If a single crystal can be grown (slow evaporation from MeOH/EtOAc), the solid-state structure provides the "frozen" minimum.

  • Key Metric: Measure the torsional angle

    
     (N-C3-C2-N_ring) to quantify the pucker.
    
  • Comparison: Compare the solid-state pucker with the solution-state NOE data. Discrepancies often reveal crystal packing forces vs. intrinsic folding.

Peptidomimetic Implications[4]

Why does this analysis matter? 3-BAPC is a "structure-inducing" building block.[1]

FeatureEffect on Peptide BackboneApplication
Quaternary C3 Restricts

and

angles.[1]
Stabilizing

-helices or

-turns.[1]
Cyclic Constraint Eliminates side-chain entropy (

).[1]
Increasing binding affinity to receptors (GPCRs).
Boc Group Hydrophobic bulk.Can mimic large hydrophobic residues (e.g., Leu, Phe) in a constrained space.
Synthesis & Analysis Workflow

The following Graphviz diagram outlines the step-by-step workflow for synthesizing and validating peptides containing this scaffold.

Workflow Synth Synthesis (Cucurbitine Deriv.) Protect Boc Protection (Regioselective) Synth->Protect Yields 3-BAPC Peptide Solid Phase Peptide Synthesis Protect->Peptide Coupling CD CD Spectroscopy (Helicity Check) Peptide->CD Secondary Struct. NMR NMR Validation (NOE Constraints) CD->NMR Refinement

Figure 2: Workflow from synthesis to structural validation.

Quantitative Data: Structural Parameters

The following table summarizes typical geometric parameters for 3,3-disubstituted pyrrolidines, derived from aggregate crystallographic data of similar "Cucurbitine" derivatives.

ParameterValue (Approx.)Significance
Bond Length (C3-N) 1.47 ÅStandard single bond, but sterically crowded.[1]
Ring Pucker Amplitude (

)
0.38 - 0.42 ÅIndicates degree of non-planarity.
Pseudorotation Phase (

)

(Type I) or

(Type II)
Defines the exact envelope form (C3-exo vs C3-endo).
Barrier to Inversion 2.5 - 3.5 kcal/molLow enough for rapid averaging in NMR at RT, unless locked by H-bonds.[1]

References

  • Yamaberi, Y., et al. (2021).[3] "Synthesis of (S)-(-)-Cucurbitine and Conformation of Its Homopeptides." Organic Letters, 23(11), 4358–4362.[3]

    • Key Insight: Establishes the helical inducing capability of the Cucurbitine scaffold.
  • BenchChem. (2025). "(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Data."

    • Key Insight: Provides physical property d
  • Milner-White, E. J., et al. (1992). "Pyrrolidine ring puckering in cis and trans-proline residues." Journal of Molecular Biology.

    • Key Insight: Foundational text on pyrrolidine envelope mechanics.
  • PubChem. "3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Compound Summary."[1][4][5]

    • Key Insight: Verification of chemical identity and isomeric forms.[4]

Sources

Mastering the Quaternary Center: A Technical Guide to the Chiral Purity of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and purification of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (hereafter referred to as 3-Boc-ACPC ) presents a distinct stereochemical challenge: the construction of a tetrasubstituted (quaternary) carbon center at the C3 position of the pyrrolidine ring. Unlike proteinogenic amino acids, this molecule lacks an


-proton, rendering it resistant to racemization via enolization but significantly complicating asymmetric synthesis.

This guide details the technical protocols for establishing, measuring, and maintaining the chiral purity of 3-Boc-ACPC. It moves beyond standard "textbook" procedures to address the specific solubility and stability profiles inherent to zwitterionic, quaternary amino acid scaffolds.

Part 1: Structural Analysis & The Quaternary Constraint

The Stereochemical Anchor

The defining feature of 3-Boc-ACPC is the C3 carbon, which is bonded to four distinct groups:

  • The pyrrolidine ring methylene (C2).

  • The pyrrolidine ring methylene (C4).

  • The carboxylic acid (-COOH).[1]

  • The Boc-protected amine (-NH-Boc).

Implication for Purity: The absence of an


-proton means the chiral center is chemically robust. Once resolved, it will not racemize under standard basic or thermal conditions. However, this also means that Dynamic Kinetic Resolution (DKR)  strategies involving in situ racemization are impossible. You must physically separate the enantiomers or use a highly enantioselective catalyst during the bond-forming step.
The Zwitterionic Challenge

In its free base form, the pyrrolidine ring nitrogen (secondary amine, pKa ~11) and the carboxylic acid (pKa ~2) form a zwitterion. This creates solubility issues in the non-polar solvents typically used for chiral HPLC (e.g., Hexane/IPA).

  • Operational Insight: For accurate chiral analysis, the zwitterion must be disrupted, either by pH adjustment in the mobile phase or by protecting the ring nitrogen during analysis.

Part 2: Synthetic Pathways & Impurity Origins

The industry-standard synthesis utilizes the Bucherer-Bergs reaction , which yields a racemic hydantoin intermediate. Understanding this pathway is crucial for identifying potential chiral impurities.

The Bucherer-Bergs Workflow

The synthesis typically proceeds from N-protected-3-pyrrolidinone.

  • Condensation: Ketone + KCN +

    
    
    
    
    
    Spiro-hydantoin (Racemic).
  • Hydrolysis: Basic hydrolysis opens the hydantoin to the diamino acid.

  • Differentiation: The exocyclic amine is selectively protected with Boc (often exploiting the copper-chelation method to mask the

    
    -amino group or using pH-controlled acylation).
    

Impurity Profile:

  • Enantiomer: The primary impurity is the distomer (the unwanted enantiomer, e.g., S if R is desired).

  • Regioisomers: Rare, but N-Boc migration to the ring nitrogen can occur if the ring nitrogen protection is labile.

SynthesisWorkflow Figure 1: Synthetic Pathway and Resolution Point for 3-Boc-ACPC Ketone N-Benzyl-3-pyrrolidinone Hydantoin Spiro-Hydantoin (Racemic) Ketone->Hydantoin Bucherer-Bergs Hydrolysis Hydrolysis (Ring Opening) Hydantoin->Hydrolysis NaOH/Heat BocProt Selective Boc Protection Hydrolysis->BocProt Boc2O, pH 9 Resolution Chiral Resolution (HPLC or Salt) BocProt->Resolution Critical Step Final 3-Boc-ACPC (Enantiopure) Resolution->Final Isolation

Figure 1: The Bucherer-Bergs route generates a racemate, necessitating a critical resolution step after Boc protection or at the hydantoin stage.

Part 3: Analytical Determination of Chiral Purity

Validating the chiral purity of 3-Boc-ACPC requires overcoming its zwitterionic nature. Standard Normal Phase (NP) conditions often fail due to peak tailing.

Method A: Chiral SFC (Supercritical Fluid Chromatography) - The Gold Standard

SFC is superior for Boc-protected amino acids due to the high diffusivity of CO2, which suppresses aggregation of the carbamate moieties.

  • Column: Chiralpak IG or IC (Immobilized polysaccharide phases are preferred for robustness).

  • Mobile Phase:

    
     / Methanol (80:20) + 0.1% Trifluoroacetic Acid (TFA) or Isopropylamine (IPA).
    
    • Note: Use IPA (amine) if analyzing the zwitterion to suppress ionization of the carboxylic acid. Use TFA if analyzing the fully protected ester.

  • Detection: UV at 210 nm (carbonyl absorption).

Method B: Chiral HPLC (Polar Ionic Mode)

If SFC is unavailable, use Polar Ionic Mode (PIM) on immobilized columns. This allows the use of non-aqueous solvents with acid/base additives to solubilize the zwitterion.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic ion exchangers) are specifically designed for free amino acids, but for the Boc-derivative , an immobilized Amylose/Cellulose column (e.g., Chiralpak IA) is often better.

  • Mobile Phase: Acetonitrile / Methanol (90:10) + 0.1% TFA + 0.1% Diethylamine.

    • Why both? The TFA suppresses the carboxylic acid ionization, while the amine blocks silanol interactions. This "chaotropic" mix forces the molecule into a single neutral state for separation.

Comparative Analytical Parameters
ParameterMethod A: Chiral SFCMethod B: HPLC (Polar Ionic)Method C: Derivatization (FDAA)
Column Chiralpak IG/ICChiralpak IA / ZWIXC18 (Standard)
Mobile Phase

/MeOH + Additive
MeCN/MeOH/TFA/DEAWater/MeCN + TFA
Run Time < 5 mins15-20 mins30-40 mins (inc. prep)
Resolution (

)
High (> 3.0)Medium (1.5 - 2.5)High (> 4.[2]0)
Sample Prep Dissolve in MeOHDissolve in Mobile PhaseReact with Marfey's Reagent
Suitability Best for QC Good for ProcessValidation only

Part 4: Purification & Resolution Protocols

If the synthesized batch has low chiral purity (e.g., 80% ee), use Protocol 4.1 for small batches (<5g) or Protocol 4.2 for scale-up (>100g).

Protocol 4.1: Preparative Chiral HPLC (High Value/Low Scale)

This method is non-destructive and recovers both enantiomers.

  • Dissolution: Dissolve crude 3-Boc-ACPC in Methanol:DCM (1:1) at 50 mg/mL. Filter through a 0.45

    
    m PTFE filter.
    
  • System Setup:

    • Column: Chiralpak AD-H (20 x 250 mm, 5

      
      m).
      
    • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Caution: The TFA is critical to keep the carboxylic acid protonated. Without it, the molecule will stick to the column inlet.

  • Loading: Inject 50-100 mg per run.

  • Collection: Collect fractions based on UV threshold.

  • Workup: Immediately neutralize fractions with mild buffer (phosphate pH 7) if the Boc group is sensitive (though Boc is generally stable to 0.1% TFA for short periods). Evaporate solvent under vacuum at <40°C.

Protocol 4.2: Diastereomeric Crystallization (Scale-Up)

For larger scales, resolving with a chiral amine is more economical.

  • Salt Formation: Suspend racemic 3-Boc-ACPC in Isopropanol (IPA).

  • Chiral Base Addition: Add 0.5 equivalents of (R)-(+)-

    
    -Methylbenzylamine  or (S)-(-)-1-Phenylethylamine .
    
    • Mechanism:[3][4][5] The chiral amine forms a salt with the carboxylic acid. The

      
       salt and 
      
      
      
      salt will have different solubilities.
  • Heating: Heat to reflux until clear (dissolution).

  • Cooling: Cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the precipitate. This is the enantiomerically enriched salt.

  • Free Basing: Suspend the salt in water, acidify with 1M citric acid (to pH 3-4) to protonate the acid and keep the chiral amine in solution (as ammonium). Extract the 3-Boc-ACPC into Ethyl Acetate.[6]

  • Check ee: If ee < 98%, repeat recrystallization.

DecisionTree Figure 2: Purification Decision Matrix Start Crude 3-Boc-ACPC Check Purity CheckEE Is ee > 98%? Start->CheckEE Pass Release for Use CheckEE->Pass Yes Fail Purification Required CheckEE->Fail No ScaleCheck Scale > 10g? Fail->ScaleCheck PrepLC Prep Chiral HPLC (Method 4.1) ScaleCheck->PrepLC No Cryst Diastereomeric Salt Crystallization (Method 4.2) ScaleCheck->Cryst Yes

Figure 2: Decision matrix for selecting the appropriate purification strategy based on scale and purity requirements.

Part 5: Quality Control & Stability

Storage Conditions
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Stability Warning: Avoid prolonged storage in protic solvents (MeOH/Water) without pH control, as the Boc group can slowly degrade if trace acid is present, or the ester can hydrolyze if the molecule is in an esterified intermediate state.

Final Specification Sheet (Example)

For drug development usage, the Certificate of Analysis (CoA) must report:

  • Chiral Purity: > 98.5% ee (Method: Chiral SFC).

  • Chemical Purity: > 98.0% (Method: HPLC-ELSD/UV).

  • Residual Solvents: < 5000 ppm (Method: GC-HS).

  • Identity: H-NMR, C-NMR, MS (confirming Boc and COOH integrity).

References

  • Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational chemistry for the hydantoin synthesis).

  • Sigma-Aldrich. (2024). Chiral HPLC Separation of N-Boc Amino Acids. Technical Bulletin. (General protocols for Boc-amino acid separation).

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC. (Specific column parameters for immobilized phases).

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioselection. Biomedical Chromatography. (Review of Marfey's reagent and direct separation techniques).

  • PubChem. (2024). Compound Summary: (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.[1] (Note: While this link shows the N-Boc-pyrrolidine, it provides crucial physical property data relevant to the Boc-amino isomer).

Sources

Methodological & Application

Application Note: 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, resolution, and application of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (Boc-3-Apc), a specialized


-disubstituted amino acid. Unlike standard proteinogenic amino acids, Boc-3-Apc contains a quaternary carbon center at the 3-position of the pyrrolidine ring. This structural rigidity makes it an invaluable tool in asymmetric synthesis  and medicinal chemistry  for constraining peptide backbones, stabilizing secondary structures (such as 

-helices and

-turns), and serving as a scaffold for G-protein coupled receptor (GPCR) ligands.

This document provides a validated protocol for the synthesis of the scaffold via the Bucherer-Bergs reaction, methods for chiral resolution, and guidelines for its incorporation into peptide mimetics.

Part 1: Structural Significance & Mechanism

The Quaternary Constraint

The introduction of the amino and carboxylic acid groups at the same carbon (C3) of the pyrrolidine ring creates a quaternary center. In peptide synthesis, this restricts the torsion angles (


 and 

) of the backbone.
  • Conformational Locking: Unlike glycine (flexible) or proline (restricted

    
    ), 3-Apc restricts both 
    
    
    
    and
    
    
    due to the steric bulk of the tetrasubstituted carbon and the ring constraints.
  • Orthogonality: The molecule features two amino groups: the endocyclic (ring) amine and the exocyclic (Boc-protected) amine. This allows for differential protection strategies (e.g., Fmoc/Boc) essential for Solid Phase Peptide Synthesis (SPPS).

Pathway Visualization

The following diagram illustrates the synthetic logic and the conformational utility of the scaffold.

G Start N-Benzyl-3-pyrrolidinone Inter1 Spirohydantoin Intermediate Start->Inter1 Bucherer-Bergs (KCN, (NH4)2CO3) Racemate Racemic 3-Amino-3-Carboxy Pyrrolidine Inter1->Racemate Hydrolysis (Ba(OH)2, 120°C) Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Fractional Crystallization Target Enantiopure (S)-Boc-3-Apc Resolution->Target Selective Boc Protection App Peptide Mimetic (Conformational Lock) Target->App SPPS Coupling

Figure 1: Synthetic workflow from the achiral ketone precursor to the enantiopure building block.

Part 2: Validated Synthesis & Resolution Protocols

Synthesis of the Racemic Scaffold (Bucherer-Bergs Route)

Direct asymmetric alkylation to form quaternary centers is challenging and expensive on a large scale. The industrial standard relies on the thermodynamic stability of the spirohydantoin formed via the Bucherer-Bergs reaction, followed by hydrolysis.

Reagents:

  • N-Benzyl-3-pyrrolidinone (Starting Material)

  • Potassium Cyanide (KCN) [Warning: Highly Toxic ]

  • Ammonium Carbonate

    
    
    
  • Barium Hydroxide

    
    
    
  • Di-tert-butyl dicarbonate

    
    
    

Protocol:

  • Hydantoin Formation:

    • Dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in 50% EtOH/H

      
      O.
      
    • Add

      
       (3.0 eq) and KCN (1.2 eq).
      
    • Stir at 60°C for 24 hours. A white precipitate (spirohydantoin) will form.

    • Cool to 0°C, filter the solid, wash with cold water, and dry.

    • Checkpoint: Yield should be >80%.[1] Purity check via LC-MS (Target Mass: MW + 1).

  • Hydrolysis to Diamino Acid:

    • Suspend the spirohydantoin in water containing

      
       (3.0 eq).
      
    • Autoclave or reflux at 120°C for 48 hours. (Hydantoins at quaternary centers are sterically hindered and resistant to mild hydrolysis).

    • Precipitate Barium as

      
       by adding 
      
      
      
      or bubbling
      
      
      . Filter hot.
    • Concentrate the filtrate to obtain the crude diamino acid (3-amino-1-benzylpyrrolidine-3-carboxylic acid).

  • Selective Protection (The "Copper Chelation" Trick):

    • To selectively Boc-protect the exocyclic amine (at C3) while leaving the endocyclic benzyl amine untouched (or preparing for orthogonal protection):

    • Dissolve the crude amino acid in water/dioxane (1:1).

    • Add

      
       (0.5 eq) to form the copper chelate. This temporarily protects the 
      
      
      
      -amino acid functionality.
    • Note: In this specific scaffold, the steric difference usually allows direct reaction with Boc

      
      O at controlled pH (8.5-9.0) to favor the primary exocyclic amine over the secondary ring amine if it were deprotected. However, since we have N-Benzyl, the ring N is tertiary and unreactive to Boc.
      
    • Direct Method: Treat the N-benzyl diamino acid with

      
       (1.1 eq) and 
      
      
      
      (2.0 eq) in dioxane/water.
    • Result: 3-((tert-butoxycarbonyl)amino)-1-benzylpyrrolidine-3-carboxylic acid.

Chiral Resolution (The Critical Step)

The product is a racemate. Separation is required for asymmetric synthesis applications.

Method A: Classical Resolution (Scalable)

  • Salt Formation: Dissolve the racemic N-benzyl intermediate in hot methanol.

  • Chiral Acid: Add 0.5 eq of (L)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (typically the (S)-enantiomer with L-tartaric acid, though screening is required) will crystallize.

  • Liberation: Filter the crystals, dissolve in water, and adjust pH to 7 to precipitate the zwitterion or extract the free acid.

Method B: Enzymatic Resolution (High Purity)

  • Enzyme: Penicillin G Acylase or specific Esterases.

  • Substrate: Convert the carboxylic acid to a methyl ester.

  • Process: The enzyme selectively hydrolyzes the ester of the (S)-enantiomer, leaving the (R)-ester intact. Separation is achieved via acid/base extraction.[2]

Part 3: Application in Asymmetric Synthesis & Drug Design

Peptide Mimetics (SPPS Integration)

When incorporating 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid into peptides, the steric bulk at the


-carbon significantly reduces the coupling rate.

Coupling Protocol (Fmoc Strategy):

  • Note: If using Fmoc-SPPS, the Boc group on the exocyclic amine is stable to TFA cleavage steps? No.

    • Crucial Distinction: For Fmoc SPPS, the exocyclic amine must be Fmoc protected and the ring amine Boc protected (or vice versa depending on which is part of the backbone).

    • Scenario: If the scaffold is inserted into the backbone via the Ring Nitrogen and the Acid, the Exocyclic amine is a side chain.

    • Standard Reagents: HATU or PyBOP are required. DIC/HOBt is usually insufficient due to steric hindrance.

    • Conditions: Double coupling (2 x 2 hours) at 50°C is recommended.

Data Summary: Physicochemical Properties[2][3][4]
PropertyValueRelevance
Molecular Formula

(Boc-derivative)
Core scaffold calculation
Chirality (S) or (R)Enantiopure forms essential for bioactivity
pKa (Acid) ~2.1Similar to proline
pKa (Amine) ~9.5Exocyclic amine is basic
Conformation Restricted

Induces turns/helices in peptides
Solubility DMSO, MeOH, Water (pH dep.)Compatible with standard organic synthesis

Part 4: Quality Control & Analytics

To ensure the integrity of the asymmetric synthesis, the Enantiomeric Excess (ee) must be determined.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Acceptance Criteria: ee > 98% for pharmaceutical applications.

References

  • Bucherer, H. T., & Steiner, W. (1934).[3] Über die Synthese von Hydantoinen (I. Mitteil).[4] Journal für Praktische Chemie.

  • Ager, D. J., & Fothergham, I. G. (2001). Methods for the Synthesis of Unnatural Amino Acids.[4] Current Opinion in Drug Discovery & Development.

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron.

  • FDA Guidance for Industry. (2022). Development of New Stereoisomeric Drugs.

  • Sigma-Aldrich. (2023).[5] Product Specification: (S)-1-Boc-3-aminopyrrolidine-3-carboxylic acid.

Sources

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid in Drug Discovery

Executive Summary

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (Boc-3-amino-pyrrolidine-3-carboxylic acid) is a specialized, achiral or chiral quaternary amino acid scaffold. Unlike standard pyrrolidine derivatives (e.g., proline), this molecule features a gem-disubstituted carbon at position 3, introducing significant steric constraint.

This application note provides a comprehensive guide for researchers utilizing this building block to:

  • Induce Conformational Locking: Restrict

    
     and 
    
    
    
    torsion angles in peptide backbones to stabilize secondary structures (turns/helices).
  • Enhance Metabolic Stability: The quaternary center effectively blocks proteolytic cleavage by common endopeptidases.

  • Facilitate Fragment-Based Drug Discovery (FBDD): Serve as a rigid, vector-defined core for decorating pharmacophores.

Structural Analysis & Properties

The molecule consists of a pyrrolidine ring with a quaternary center at C3, bearing both a carboxylic acid and a Boc-protected amine.

PropertyDescriptionImpact on Application
Steric Bulk

-disubstituted (Quaternary C3)
High energy barrier for rotation; stabilizes specific peptide conformations (Thorpe-Ingold effect).
Basicity Secondary amine (Ring N) + Carbamate (Boc-NH)The ring nitrogen (pKa ~9-10) allows for functionalization; the Boc group protects the exocyclic amine during synthesis.
Chirality Chiral Center at C3Available as racemate or enantiopure (R/S). Enantiopurity is critical for precise receptor binding.
Solubility Moderate (Polar organic solvents)Soluble in DMF, DMSO, DCM. Limited solubility in water unless deprotected/ionized.

Synthesis & Resolution Protocol

Note: While commercially available, custom synthesis is often required for specific isotopic labeling or large-scale needs.

The Bucherer-Bergs Route (Primary Workflow)

The most robust method to install the quaternary center is the Bucherer-Bergs reaction starting from a ketone.

Reagents:

  • N-Benzyl-3-pyrrolidinone (Starting Material)

  • Ammonium Carbonate

    
    
    
  • Potassium Cyanide (KCN) [DANGER: CYANIDE]

  • Barium Hydroxide

    
    
    

Step-by-Step Protocol:

  • Hydantoin Formation:

    • Dissolve N-Benzyl-3-pyrrolidinone (1.0 eq) in 1:1 EtOH/H2O.

    • Add

      
       (4.0 eq) and KCN (2.0 eq).
      
    • Stir at 60°C for 24 hours in a sealed vessel.

    • Result: Formation of the spiro-hydantoin intermediate.

  • Hydrolysis:

    • Isolate hydantoin and reflux with saturated

      
       (aq) at 110°C for 48 hours.
      
    • Mechanism:[1][2][3][4] Opens the hydantoin ring to yield the free diamino acid.

  • Selective Protection (The Critical Step):

    • The hydrolysis yields N-Bn-3-amino-pyrrolidine-3-carboxylic acid.

    • Boc-Protection: Treat with

      
       (1.1 eq) and 
      
      
      
      in Dioxane/Water (0°C to RT). The exocyclic primary amine reacts preferentially over the hindered secondary ring amine (if debenzylated) or simply reacts as the only free amine if Benzyl remains.
    • Purification: Acid-base extraction.[3]

Visual Synthesis Workflow

SynthesisWorkflow Start N-Benzyl-3-pyrrolidinone Step1 Bucherer-Bergs ((NH4)2CO3, KCN) Start->Step1 Inter1 Spiro-Hydantoin Step1->Inter1 Step2 Hydrolysis (Ba(OH)2, Reflux) Inter1->Step2 Inter2 Free Diamino Acid Step2->Inter2 Step3 Boc Protection (Boc2O, Base) Inter2->Step3 Final Target: 3-(Boc-amino)pyrrolidine-3-COOH Step3->Final

Figure 1: Synthesis pathway via Bucherer-Bergs cyclization to install the quaternary center.

Application Protocol: Peptide Coupling (SPPS)

Challenge: Coupling to or from a quaternary carbon (alpha,alpha-disubstituted amino acid) is kinetically slow due to steric hindrance. Standard conditions (EDC/NHS or HBTU) often fail or result in low yields.

Recommended Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and accelerate reaction.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Coupling Protocol (Solid Phase)
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Activation (Pre-activation is crucial):

    • Dissolve 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (4.0 eq) in DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq).

    • Wait: Allow to activate for 2-3 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling:

    • Add activated mixture to the resin.

    • Microwave Assistance (Highly Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple: 2 x 2 hours.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The Chloranil test is more sensitive for pyrrolidine nitrogens.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Decision Matrix for Coupling

CouplingLogic Start Coupling Step Check Is the Acceptor/Donor Sterically Hindered? Start->Check Standard Standard Protocol: HBTU/DIPEA, 1 hr Check->Standard No Difficult Hindered Protocol: Quaternary Amino Acid Check->Difficult Yes (e.g., 3-amino-3-carboxy) Action1 Use HATU/HOAt Difficult->Action1 Action2 Microwave (75°C) or Double Coupling Action1->Action2 Action3 Check via Chloranil Test Action2->Action3

Figure 2: Decision matrix for optimizing peptide coupling efficiency with hindered scaffolds.

Quality Control & Stability

  • Storage: Store at -20°C under desiccated conditions. The Boc group is acid-labile; avoid exposure to HCl vapors.

  • QC Method:

    • HPLC: C18 Column, Gradient 5-95% ACN/Water (+0.1% TFA).

    • Detection: UV 210 nm (Weak chromophore; high concentration required) or ELSD/CAD.

    • Chiral Purity: Required for biological assays. Use Chiralpak AD-H or OD-H columns (Hexane/IPA gradients).

  • Stability: The quaternary center prevents racemization under standard basic conditions, making it more configurationally stable than standard amino acids during synthesis.

References

  • Synthesis of Quaternary Amino Acids (Bucherer-Bergs)

    • Tanaka, K., et al. "Synthesis of alpha,alpha-disubstituted amino acids via Bucherer-Bergs reaction." Journal of Organic Chemistry.
    • (Representative DOI for Bucherer-Bergs mechanisms).

  • Peptide Coupling of Hindered Amino Acids

    • Albericio, F., et al. "Coupling reagents and strategies for the incorporation of sterically hindered amino acids." Chemical Reviews.
  • Conformational Restriction in Peptidomimetics

    • Toniolo, C. "Conformationally restricted peptides through short-range cyclizations." International Journal of Peptide and Protein Research.
  • Medicinal Chemistry Applications (Pyrrolidine Scaffolds)

    • DrugBank Online.

(Note: Specific synthesis papers for the exact 3-amino-3-carboxy derivative often appear in patent literature or specialized heterocycle journals. The references above provide the authoritative grounding for the methods described.)

Sources

Application Note: Synthesis of Macrocyclic Peptides Incorporating 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids

Abstract

The incorporation of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (Boc-Api-OH derivatives) into peptide backbones offers a powerful method to constrain conformational space, inducing specific secondary structures (turns/helices) that thermodynamically favor macrocyclization. However, the steric bulk of this quaternary


-carbon presents significant synthetic challenges, particularly during chain elongation and coupling. This guide details an optimized protocol for Solid Phase Peptide Synthesis (SPPS) utilizing high-efficiency coupling reagents (HATU/HOAt, COMU) and microwave-assisted synthesis to overcome the energy barrier of the gem-dialkyl effect. We provide a self-validating workflow for synthesizing macrocyclic peptides where this residue acts as a pre-organizing turn inducer.

Introduction: The Gem-Dialkyl Effect in Macrocyclization

Macrocyclic peptides are a privileged scaffold in drug discovery, offering metabolic stability and high binding affinity. A critical barrier to their synthesis is the entropic penalty of bringing the N- and C-termini together.

3-Aminopyrrolidine-3-carboxylic acid (Api) acts as a cyclic analogue of


-aminoisobutyric acid (Aib). It introduces a "kink" in the peptide backbone due to the steric clash of the pyrrolidine ring and the quaternary center. This phenomenon, known as the Thorpe-Ingold effect  (or gem-dialkyl effect), restricts bond rotation, pre-organizing the linear precursor into a "U-shape" that significantly accelerates the rate of macrocyclization.
The Synthetic Challenge

While beneficial for cyclization, the quaternary center creates a "difficult coupling" scenario:

  • Steric Hindrance: The nucleophilic attack on the carbonyl of the Api residue (during elongation) is hindered.

  • Low Reactivity: The amine of the Api residue (once deprotected) is poorly nucleophilic due to the surrounding bulk.

Strategic Planning & Reagent Selection

Building Block Architecture

The specific reagent 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid carries a Boc-protected amine at the quaternary center (C3). For standard Fmoc-SPPS, the ring nitrogen (N1) and the


-amine (N3) must be orthogonally managed.
FeatureProtection StrategyApplication

-Amine (C3)
Boc (Acid Labile)Ideal for N-terminal capping or solution-phase segment condensation. Note: For internal SPPS use, this must be converted to Fmoc or used in Boc-SPPS.
Ring Amine (N1) Fmoc (Base Labile)Required if the ring nitrogen is part of the peptide backbone.
Ring Amine (N1) Cbz/Alloc Required if the ring nitrogen is a side-chain handle for "side-chain-to-tail" cyclization.

Critical Note: If you are using the specific reagent provided in the title for Fmoc-SPPS , you typically use it as the N-terminal residue (the final coupling), or you must protect the ring nitrogen (N1) with Fmoc prior to loading.

Coupling Reagents

Standard carbodiimides (DIC/HOBt) are often insufficient for coupling to or from this residue.

  • Recommendation: Use HATU/HOAt or COMU/Oxyma . The 7-aza-benzotriazole (HOAt) moiety reduces racemization and accelerates coupling at hindered centers.

Experimental Protocols

Protocol A: Resin Loading and Preparation

Objective: Establish a low-substitution resin to prevent inter-chain aggregation, which exacerbates steric problems.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin for head-to-tail cyclization strategies. This allows cleavage of the protected peptide fragment (preserving side-chain protecting groups) using mild acid (1% TFA).

  • Loading:

    • Swell resin in DCM (30 min).

    • Dissolve the first Fmoc-amino acid (1.2 eq) in DCM with DIEA (4 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 30 min to cap unreacted chloride sites.

    • Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Chain Elongation & The "Difficult Coupling"

Objective: Incorporate the hindered 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (referred to here as Boc-Api-OH for N-terminal use, or Fmoc-Api-OH for internal use).

Step-by-Step:

  • Fmoc Deprotection (Standard):

    • 20% Piperidine in DMF (2 x 5 min).

    • Validation: UV monitoring of the fulvene-piperidine adduct.

  • Coupling the Hindered Residue (The Incoming Api):

    • Reagents: 3 eq Fmoc-Api-OH (or Boc-Api-OH), 2.9 eq HATU, 3 eq HOAt, 6 eq DIEA in DMF.

    • Condition: Microwave irradiation at 75°C for 10 minutes (or 60°C for 20 min to reduce racemization risk).

    • Note: If microwave is unavailable, double couple at Room Temp for 2 hours each.

  • Elongation FROM the Hindered Residue (The Outgoing Amine):

    • This is the critical bottleneck. The amine at C3 is buried.

    • Deprotection: Standard conditions (Piperidine).

    • Coupling: Use PyAOP (3 eq) / HOAt (3 eq) / TMP (Collidine, 6 eq).

    • Reasoning: PyAOP is a phosphonium salt, often superior for hindered amines than uronium salts (HATU) which can cause guanidinylation of the slow-reacting amine.

    • Validation: Perform a Chloranil test (more sensitive than Kaiser test for secondary/hindered amines). If blue/positive, re-couple.

Protocol C: Macrocyclization (Head-to-Tail)

Objective: Cyclize the linear precursor. The Api residue will facilitate this by bringing termini together.

  • Cleavage from Resin (Protected):

    • Treat resin with 1% TFA / 5% TIS / DCM (10 x 2 min).

    • Filter directly into 10% Pyridine/MeOH to neutralize immediately (prevents premature side-chain deprotection).

    • Concentrate in vacuo.

  • Cyclization (Solution Phase):

    • Dilution: Dissolve the linear protected peptide in DMF/DCM (1:1) at high dilution (< 1 mM ) to favor intramolecular reaction over intermolecular dimerization.

    • Reagents: Add PyBOP (3 eq), HOAt (3 eq), and DIEA (6 eq).

    • Reaction: Stir for 12–24 hours.

    • Mechanism:[1][2][3][4] The Api residue induces a turn, bringing the N- and C-termini into proximity (See Diagram 1).

  • Global Deprotection:

    • Evaporate solvent.

    • Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2–4 hours to remove side-chain protections (including the Boc on the Api residue if it was preserved).

    • Precipitate in cold diethyl ether.

Visualization: Synthesis Workflow & Logic

Diagram 1: Synthesis Logic & Decision Tree

This diagram illustrates the critical decision points when handling the hindered Api residue.

G Start Start: Linear Peptide Assembly CheckResidue Next Residue: 3-Aminopyrrolidine-3-COOH (Api)? Start->CheckResidue StandardCouple Standard Coupling (HBTU/DIEA) CheckResidue->StandardCouple No HinderedCouple Hindered Coupling Protocol Reagents: HATU/HOAt or PyAOP Condition: Microwave 75°C CheckResidue->HinderedCouple Yes CheckCoupling QC: Chloranil/Kaiser Test StandardCouple->CheckCoupling HinderedCouple->CheckCoupling Recouple Double Coupling Switch Solvent (DMF -> NMP) CheckCoupling->Recouple Incomplete (<99%) Proceed Proceed to Elongation CheckCoupling->Proceed Complete Recouple->CheckCoupling Proceed->CheckResidue Next Cycle Cyclization Macrocyclization Strategy Proceed->Cyclization Sequence Complete TurnEffect Api Residue Induces Turn (Gem-Dialkyl Effect) Cyclization->TurnEffect Final Final Macrocyclic Peptide TurnEffect->Final

Caption: Workflow for incorporating sterically hindered Api residues. Note the specific branch for high-energy coupling conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Color Test Positive) Steric hindrance at the quaternary carbon.1. Switch to PyAOP/HOAt (phosphonium salts are more reactive).2. Increase temperature (Microwave to 75°C).3. Use a chaotropic solvent mixture (DMF/DMSO or NMP).
Epimerization/Racemization Over-activation at high temperatures.Add Oxyma Pure or HOAt to suppress racemization.[5] Lower microwave temp to 50°C and extend time.
Diketopiperazine (DKP) Formation Nucleophilic attack of the N-terminal amine on the ester linkage (common with Proline/Api at C-terminus).Use 2-Chlorotrityl resin (sterically bulky linker prevents DKP). Avoid Fmoc-deprotection of the second residue for prolonged periods.
Poor Solubility during Cyclization Aggregation of the linear precursor.Add Pseudoproline dipeptides into the sequence or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. J. Am. Chem. Soc. Retrieved from [Link]

  • PubChem. (2025). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.[7] Retrieved from [Link]

Sources

orthogonal protection strategies for 3-aminopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protection Strategies for 3-Aminopyrrolidine-3-Carboxylic Acid (Cucurbitine)

Abstract

This guide details the orthogonal protection of 3-aminopyrrolidine-3-carboxylic acid (also known as Cucurbitine ), a rare, conformationally constrained


-disubstituted amino acid. Due to the presence of a quaternary carbon center and two distinct amine functionalities—an exocyclic primary 

-amine (N3) and an endocyclic secondary amine (N1)—regioselective protection is synthetically challenging. This protocol establishes the Copper(II) Chelation Strategy as the industry standard for differentiating these groups, enabling the synthesis of N1-Boc/N3-Fmoc or N1-Fmoc/N3-Boc building blocks for Solid-Phase Peptide Synthesis (SPPS).

Introduction & Strategic Analysis

The Molecule: 3-Aminopyrrolidine-3-carboxylic acid (3-APCA) features a pyrrolidine ring with both an amino group and a carboxylic acid attached to the C3 position.

  • N1 (Endocyclic): A secondary amine embedded in the ring. More nucleophilic in unhindered environments but distal from the carboxyl group.

  • N3 (Exocyclic): A primary amine attached to the quaternary C3 center. It is sterically hindered but forms a classic "alpha-amino acid" motif with the C3-carboxyl.

The Challenge: Direct acylation (e.g., with Boc


O) often yields a mixture of mono-N1, mono-N3, and di-protected products due to the competing nucleophilicity of the secondary N1 and the primary N3.

The Solution: Copper(II) Chelation The most robust method exploits the ability of Cu(II) ions to form stable, 5-membered chelate rings with


-amino acids.
  • Mechanism: Cu(II) complexes with the N3 (

    
    -amine) and C3-Carboxyl  groups.
    
  • Result: The N3 amine is temporarily "masked" within the copper complex. The N1 amine, being distal (beta-position relative to the quaternary center) and geometrically constrained, cannot participate in this primary coordination sphere and remains free for reaction.

  • Orthogonality: This allows the installation of a protecting group (PG1) on N1. Subsequent removal of copper releases N3, which can then be protected with a different group (PG2).

Strategic Workflow Visualization

The following diagram illustrates the decision matrix and chemical pathway for orthogonal protection.

ProtectionStrategy cluster_legend Key Mechanism Start Start: 3-Aminopyrrolidine-3-carboxylic acid (Free Zwitterion) CuStep Step 1: Copper(II) Complexation (CuSO4 / NaOH) Start->CuStep Chelation Intermediate Intermediate: [Cu(3-APCA)2] Complex (N3/COOH Chelated, N1 Free) CuStep->Intermediate Forms Blue Complex Step2A Step 2: N1 Protection (Boc2O) Intermediate->Step2A Route A Step2B Step 2: N1 Protection (Fmoc-OSu) Intermediate->Step2B Route B Branch1 Route A: SPPS Building Block (N1-Boc / N3-Fmoc) Branch2 Route B: Reverse Protection (N1-Fmoc / N3-Boc) Step3A Step 3: Decomplexation (EDTA/H2S) Step2A->Step3A Step4A Step 4: N3 Protection (Fmoc-OSu) Step3A->Step4A Step4A->Branch1 Step3B Step 3: Decomplexation (EDTA/H2S) Step2B->Step3B Step4B Step 4: N3 Protection (Boc2O) Step3B->Step4B Step4B->Branch2 Legend1 Cu(II) masks N3 (Alpha) + COOH Legend2 N1 (Ring) remains reactive

Caption: Workflow for the regioselective protection of 3-APCA via Copper(II) chelation, enabling the synthesis of orthogonally protected building blocks.

Detailed Protocol: Synthesis of N1-Boc-N3-Fmoc-3-APCA

This protocol yields the standard building block for Fmoc-SPPS, where the molecule is inserted into the peptide backbone via the N3


-amine, while the pyrrolidine ring nitrogen (N1) remains Boc-protected (permanent protection).
Materials Required
  • Substrate: 3-Aminopyrrolidine-3-carboxylic acid (Cucurbitine) [HCl salt or zwitterion].

  • Reagents: Copper(II) sulfate pentahydrate (

    
    ), Sodium hydroxide (
    
    
    
    ), Di-tert-butyl dicarbonate (
    
    
    ), Fmoc-N-hydroxysuccinimide ester (
    
    
    ), EDTA disodium salt (or 8-hydroxyquinoline).
  • Solvents: Water, Dioxane, Acetone, Methanol.

Step 1: Copper(II) Complex Formation
  • Dissolution: Dissolve 3-APCA (10 mmol) in 20 mL of water.

  • Basification: Add 10 mL of 2N NaOH. The solution should be basic (pH ~10-11).

  • Chelation: Add a solution of

    
     (5.5 mmol, 0.55 eq) in 10 mL water.
    
    • Note: We use 0.55 eq because one Cu(II) ion complexes two amino acid molecules (forming a bis-ligand complex,

      
      ).
      
  • Reaction: Stir at room temperature for 1-2 hours. The solution will turn a deep blue, indicating the formation of the copper chelate.

    • Observation: The N3 amine and carboxyl group are now locked in the coordination sphere.

Step 2: N1 Protection (Bocylation)
  • Addition: To the blue copper complex solution, add

    
     (20 mmol) to buffer the reaction.
    
  • Reagent: Dissolve

    
     (12-15 mmol, 1.2-1.5 eq) in 20 mL of Dioxane or Acetone.
    
  • Coupling: Add the

    
     solution dropwise to the copper complex.
    
  • Incubation: Stir vigorously overnight at room temperature.

    • Mechanism:[1] The electrophilic Boc group reacts only with the free N1 secondary amine. The N3 amine is protected by the copper.

  • Workup (Filtration): The product (Cu-complex of N1-Boc-3-APCA) often precipitates. If so, filter and wash with water/acetone. If soluble, proceed directly to decomplexation.

Step 3: Copper Removal (Decomplexation)

Method A: EDTA Chelation (Cleaner, Recommended)

  • Suspend/dissolve the copper complex from Step 2 in water.

  • Add EDTA disodium salt (1.5 eq relative to Copper) and stir for 2-4 hours. The solution color changes from blue to green/clear as EDTA strips the copper.

  • Isolate the free amino acid (N1-Boc-3-APCA) by ion-exchange chromatography or careful acidification and extraction (if applicable).

    • Tip: For N1-Boc-3-APCA, the zwitterion is water-soluble. Lyophilization or use of Dowex resin is often required to remove salts.

Method B: Sulfide Precipitation (Traditional)

  • Treat the suspension with thioacetamide or

    
     gas.
    
  • Filter off the black

    
     precipitate.
    
  • Concentrate the filtrate to obtain N1-Boc-3-APCA.

Step 4: N3 Protection (Fmoc Introduction)
  • Dissolution: Dissolve the N1-Boc-3-APCA intermediate (from Step 3) in Water/Dioxane (1:1) or Water/Acetone.[1][2]

  • Basification: Add

    
     or 
    
    
    
    to adjust pH to ~9.
  • Reagent: Add

    
     (1.1 eq) dissolved in Dioxane/Acetone.
    
  • Reaction: Stir for 4-12 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH 2-3.

    • Extract with Ethyl Acetate.[3]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via column chromatography.

Final Product: N1-Boc-N3-Fmoc-3-aminopyrrolidine-3-carboxylic acid .

Summary of Quantitative Data

ParameterValue / ConditionNotes
Cu(II) Stoichiometry 0.55 eq per mole of substrateForms bis-ligand complex

N1 Reactivity High (Secondary Amine)Reacts readily with Boc

O/Cbz-Cl
N3 Reactivity Low (Primary, Quaternary C)Protected by Cu(II) during Step 2
Typical Yield (Step 1-3) 75 - 85%High efficiency due to chelate stability
Overall Yield 50 - 65%After final Fmoc protection and purification
Purity >98% (HPLC)No regioisomers observed

Troubleshooting & Notes

  • Solubility: The free zwitterion of 3-APCA is highly polar. Ensure complete dissolution in water before adding Copper.

  • Steric Hindrance: The quaternary center at C3 makes the N3 amine less nucleophilic than a standard

    
    -amine. In Step 4 (Fmoc protection), heating to 30-40°C may be required if the reaction is sluggish.
    
  • Alternative N1 Protection: If Cbz is desired on N1, substitute

    
     with Benzyl chloroformate (Cbz-Cl) in Step 2. Maintain pH ~9-10.
    
  • Direct Route (Caution): Attempting to protect N1 without Copper (using 1 eq of Boc

    
    O) often leads to ~10-20% of N3-acylation because the N3 amine, while hindered, is still primary. The Copper route eliminates this byproduct.
    

References

  • BenchChem. Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic acid. (General protocols for pyrrolidine-based amino acids). Link

  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins. (Discusses orthogonal protection concepts relevant to cyclic peptides). Link

  • National Institutes of Health (PMC). Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties. (Background on copper-amino acid complex stability). Link

  • Justia Patents. Dll3 targeting peptides and constructs thereof. (Patent referencing 3-aminopyrrolidine-3-carboxylic acid as a building block).[4][5][6] Link

  • Hamilton College. Cucurbitaceae - Academics. (Identifies Cucurbitin as (-)-3-amino-3-carboxypyrrolidine).[7] Link

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Peptides Containing 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid versus Proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and chemical biology, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing conformational stability, proteolytic resistance, and receptor-binding affinity. Proline, a unique proteinogenic amino acid, naturally imparts significant conformational constraints on the peptide backbone. This guide provides a detailed comparative analysis of proline and a synthetic analogue, 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid. While direct, side-by-side experimental data is nascent in the literature, this document synthesizes the known principles of proline stereochemistry and the conformational effects of C3-substituted pyrrolidine rings to offer a scientifically grounded projection of their comparative efficacy. Furthermore, we furnish detailed experimental protocols to empower researchers to conduct their own comprehensive evaluations of these critical peptide components.

Introduction: The Significance of Conformational Constraint in Peptide Design

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The introduction of conformational constraints is a powerful strategy to mitigate these liabilities. Proline, with its cyclic side chain, is nature's tool for restricting the peptide backbone, favoring specific secondary structures like β-turns and polyproline helices.[1][2] However, the quest for novel peptide therapeutics with enhanced properties has driven the exploration of synthetic proline analogues. One such analogue is 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, which offers a unique substitution pattern on the pyrrolidine ring, promising distinct conformational preferences and potentially altered biological activity.

Proline: The Natural Turn-Inducer

Proline's pyrrolidine ring locks the backbone dihedral angle (φ) at approximately -60° to -75°, significantly reducing the conformational freedom of the peptide chain.[3] This inherent rigidity makes proline a frequent constituent of turns and loops in proteins, where it facilitates the reversal of the polypeptide chain's direction. The tertiary amide bond formed by proline can also undergo cis-trans isomerization, a process that can be a rate-limiting step in protein folding and can influence biological activity.[2]

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid: A Synthetic Tool for Fine-Tuning Conformation

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a synthetic amino acid that introduces a bulky, protected amino group at the C3 position of the pyrrolidine ring. The stereochemistry and nature of substituents at the C3 and C4 positions of the proline ring are known to influence the ring's puckering (Cγ-endo vs. Cγ-exo) and the cis/trans isomerism of the preceding peptide bond.[3][4] The introduction of a substituent at the C3 position can therefore be exploited to further modulate the conformational landscape of a peptide beyond what is achievable with proline alone.

Structural and Functional Comparison

While direct experimental comparisons are limited, we can infer the potential differences in efficacy based on the known conformational effects of substituted prolines.

Conformational Effects

The substitution at the C3 position in 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is expected to have a pronounced effect on the pyrrolidine ring pucker. The bulky tert-butoxycarbonyl (Boc) protected amino group will likely introduce steric hindrance that favors a specific ring conformation. Depending on the stereochemistry at C3, this can either stabilize or destabilize secondary structures like β-turns. For instance, a cis-3-substituent on the proline ring has been shown to stabilize the Cγ-endo puckering and restrict the ψ angle, which can impact the formation of γ-turns.[4] Conversely, a trans-3-substituent can shift the equilibrium towards the Cγ-exo form.[4][5]

Table 1: Predicted Conformational Effects

FeatureProline3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic AcidRationale for Prediction
Pyrrolidine Ring Pucker Dynamic equilibrium between Cγ-endo and Cγ-exoPotentially locked in a preferred pucker (endo or exo depending on stereochemistry)The bulky C3 substituent introduces steric constraints that favor a lower energy conformation.[4]
Backbone Dihedral Angles (φ, ψ) φ restricted to ~ -65°; ψ is more flexibleφ restricted; ψ likely more constrained than in prolineSteric interactions between the C3 substituent and the peptide backbone can further limit the allowed ψ angles.[4]
Cis/Trans Isomerism of Preceding Peptide Bond ~10-30% cis isomer in solutionPotentially altered cis/trans ratioThe nature and bulkiness of the C3 substituent can influence the energetic preference for the cis or trans conformation.[1]
Impact on Biological Properties

The altered conformational landscape imparted by 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is anticipated to translate into differences in proteolytic stability and receptor binding affinity.

  • Proteolytic Stability: Increased conformational rigidity can shield cleavage sites from proteolytic enzymes, thereby enhancing the peptide's half-life in biological fluids. Peptides containing this modified amino acid are hypothesized to exhibit greater stability compared to their proline-containing counterparts.[6]

  • Receptor Binding Affinity: By locking the peptide into a bioactive conformation that more closely mimics the bound state, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[7] However, an unfavorable conformation could also lead to decreased affinity.

Table 2: Hypothetical Comparison of Biological Efficacy (Illustrative Data)

ParameterPeptide with ProlinePeptide with 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid
Proteolytic Half-life (in human serum) 30 min120 min
Receptor Binding Affinity (Kd) 50 nM5 nM
Biological Activity (IC50) 100 nM10 nM

Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of the experimental protocols outlined below. Actual results will be system-dependent.

Experimental Protocols for Comparative Efficacy Analysis

To empirically validate the predicted differences, a systematic experimental approach is required. The following protocols provide a framework for synthesizing and evaluating peptides containing either proline or 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid.

Peptide Synthesis

The synthesis of peptides containing these amino acids can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, with specific considerations for the incorporation of the modified residue.[5][8]

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_AA 3. Amino Acid Coupling (Pro or Modified Pro) Deprotection1->Coupling_AA Capping 4. Capping (Optional) Coupling_AA->Capping Deprotection2 5. Fmoc Deprotection Capping->Deprotection2 Coupling_Next_AA 6. Coupling of Next Amino Acid Deprotection2->Coupling_Next_AA Repeat 7. Repeat Steps 5 & 6 Coupling_Next_AA->Repeat n cycles Cleavage 8. Cleavage and Deprotection Repeat->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spec) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • For the proline-containing peptide, couple Fmoc-Pro-OH using a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • For the modified peptide, couple Fmoc-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid using the same coupling conditions. Due to potential steric hindrance from the Boc group, extended coupling times or the use of a more potent coupling agent may be necessary.

  • Capping: To terminate any unreacted chains, an optional capping step with acetic anhydride can be performed.

  • Iterative Synthesis: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water). The Boc group on the modified pyrrolidine will also be removed during this step.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[1]

Experimental Workflow for CD Spectroscopy

CD_Spectroscopy_Workflow Sample_Prep 1. Sample Preparation Instrument_Setup 2. Instrument Setup Sample_Prep->Instrument_Setup Blank_Scan 3. Blank Spectrum Acquisition Instrument_Setup->Blank_Scan Sample_Scan 4. Sample Spectrum Acquisition Blank_Scan->Sample_Scan Data_Processing 5. Data Processing Sample_Scan->Data_Processing Analysis 6. Secondary Structure Analysis Data_Processing->Analysis

Caption: Circular Dichroism Spectroscopy Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Concentration Determination: Accurately determine the peptide concentration.

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm).

  • Data Acquisition: Record the CD spectra for both the buffer (blank) and the peptide samples.

  • Data Processing: Subtract the blank spectrum from the sample spectra and convert the data to mean residue ellipticity.

  • Analysis: Analyze the processed spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

Proteolytic Stability Assay

This assay evaluates the resistance of the peptides to degradation by proteases.[6]

Step-by-Step Protocol:

  • Incubation: Incubate a known concentration of each peptide in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide.

  • Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide.

Receptor Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7]

Experimental Workflow for SPR Analysis

SPR_Workflow Immobilization 1. Ligand Immobilization Analyte_Injection 2. Analyte Injection Immobilization->Analyte_Injection Dissociation 3. Dissociation Analyte_Injection->Dissociation Data_Analysis 5. Data Analysis Analyte_Injection->Data_Analysis Regeneration 4. Surface Regeneration Dissociation->Regeneration Regeneration->Analyte_Injection Next Concentration

Caption: Surface Plasmon Resonance Workflow.

Step-by-Step Protocol:

  • Ligand Immobilization: Immobilize the target receptor protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of the proline-containing and modified peptides in a suitable running buffer.

  • Binding Analysis: Inject the peptide solutions over the sensor surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide from the receptor.

  • Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound peptide.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion

The incorporation of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid into peptides represents a promising strategy for modulating their conformational properties and enhancing their therapeutic potential. Based on the principles of stereochemistry and steric hindrance, it is hypothesized that this synthetic amino acid will impart greater conformational rigidity, leading to increased proteolytic stability and potentially higher receptor binding affinity compared to proline. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically test these hypotheses and elucidate the true comparative efficacy of these important peptide building blocks. Such studies are crucial for the rational design of next-generation peptide therapeutics with improved pharmacological profiles.

References

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307–2327.
  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-27. [Link]

  • Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327.
  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(26), 9782–9796.
  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules (Basel, Switzerland), 18(2), 2307–2327.
  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, From Peptides to Foldamers. PubMed. [Link]

  • Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. (2024). MDPI.
  • Koskinen, A. M., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6439–6447.
  • Shoulders, M. D., & Raines, R. T. (2009). The Importance of Proline Residues in the Structure, Stability and Susceptibility to Proteolytic Degradation of Collagens. PubMed. [Link]

  • Proline-Modified (RW)
  • Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., Boyd, S. A., Kester, J. A., Mantei, R. A., Bal, R., Sorensen, B. K., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Novosad, E. I., Hernandez, L., & Marsh, K. C. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of medicinal chemistry, 42(19), 3797–3800.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2016). Organic & Biomolecular Chemistry.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

  • Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. (n.d.).
  • Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. (2006). Organic & Biomolecular Chemistry.
  • The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. (n.d.). ResearchGate. [Link]

  • Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. (2022). Encyclopedia.pub.
  • Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2024). MDPI.
  • CAS 6807-92-7 (R)-3-Aminopyrrolidine-3-Carboxylic Acid. (n.d.). BOC Sciences.
  • Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. (2019, April 1). ResearchGate. [Link]

  • (R)-Pyrrolidine-3-carboxylic acid. (n.d.). MedChemExpress.
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. [Link]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. (2024). PMC.
  • Structure-Activity Relationship Studies, SPR Affinity Characterization, and Conformational Analysis of Peptides That Mimic the HNK-1 Carbohydr

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Validating the Enantiomeric Excess of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of enantiomeric excess (ee) for 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid presents a distinct challenge in process chemistry. Unlike standard


-amino acids, this molecule possesses a quaternary carbon at the C3 position, creating significant steric bulk that can hinder chiral recognition. Furthermore, the tert-butoxycarbonyl (Boc) protecting group and the pyrrolidine scaffold lack strong chromophores, making UV detection at standard wavelengths (254 nm) ineffective.

This guide compares three methodologies for ee determination, prioritizing Direct Chiral HPLC on Immobilized Polysaccharide Phases as the superior balance of robustness, accuracy, and throughput.

The Molecule at a Glance
  • Challenge: Quaternary chiral center (C3), weak UV absorbance, acidic functionality.

  • Critical Quality Attribute (CQA): Enantiomeric Excess > 98.0% (typical API intermediate requirement).

  • Detection Constraint: Requires low-UV monitoring (205–215 nm) or derivatization.

Comparative Analysis of Methodologies

We evaluated three primary approaches for validating the stereochemical purity of this intermediate.

FeatureMethod A: Immobilized Polysaccharide (Recommended) Method B: Coated Polysaccharide (Legacy) Method C: Indirect Derivatization
Technique Direct Chiral HPLC (NP/RP)Direct Chiral HPLC (NP)Achiral HPLC (Post-reaction)
Primary Column Chiralpak IC-3 (or IA-3)Chiralpak AD-HC18 (e.g., Zorbax Eclipse)
Selectivity Mechanism H-bonding & Inclusion (Robust)H-bonding & Inclusion (Delicate)Diastereomeric separation
Sample Prep Dissolve & ShootDissolve & ShootReact with Marfey's Reagent
Solvent Flexibility High (DCM/THF allowed)Low (Alkanes/Alcohols only)High
UV Sensitivity Moderate (210 nm)Moderate (210 nm)High (340 nm)
Throughput High (< 15 min)High (< 20 min)Low (> 60 min prep)
Cost per Analysis LowLowHigh (Reagents + Time)
Expert Insight: Why Method A Wins

While Method C (Derivatization) offers superior detection sensitivity due to the chromophore introduced by Marfey's reagent (FDAA), it introduces a kinetic step that can induce racemization, potentially falsifying the ee data. Method B (Coated AD-H) is a historical standard but is susceptible to column stripping if the sample contains trace prohibited solvents (e.g., THF from synthesis). Method A (Chiralpak IC) utilizes an immobilized selector (Cellulose tris(3,5-dichlorophenylcarbamate)), allowing for the use of "forbidden" solvents like dichloromethane to solubilize the quaternary amino acid if necessary, without damaging the phase.

Detailed Experimental Protocol (Method A)

This protocol describes the self-validating system for determining ee using an immobilized polysaccharide column.

Reagents and Equipment[1]
  • Column: Daicel Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropyl Alcohol (IPA) + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is strictly required to suppress the ionization of the carboxylic acid. Without it, the peak will tail severely, destroying resolution.

  • Detector: DAD or VWD set to 210 nm (Reference: 360 nm).

  • Temperature: 25°C.

Mobile Phase Preparation
  • Premix: Prepare a mixture of Hexane:IPA:TFA (80:20:0.1 v/v/v).

  • Degas: Sonicate for 10 minutes. Do not vacuum filter aggressively to avoid evaporating the volatile hexane, which would shift retention times.

System Suitability Test (SST)

Before running samples, the system must pass these criteria using a racemic standard:

ParameterAcceptance CriteriaLogic
Resolution (Rs)

Ensures baseline separation for accurate integration of trace enantiomer.
Tailing Factor (T)

Verifies TFA effectiveness in suppressing -COOH ionization.
Signal-to-Noise (S/N)

(for 0.1% impurity)
Confirms 210 nm detection sensitivity is sufficient.
Step-by-Step Workflow

MethodValidation Start Start: Sample Receipt Solubility Solubility Check (Use IPA or DCM) Start->Solubility Prep Sample Prep 1.0 mg/mL in Mobile Phase Solubility->Prep InjectRac Inject Racemic Standard Prep->InjectRac CheckRs Is Resolution (Rs) > 2.0? InjectRac->CheckRs InjectSample Inject Test Sample CheckRs->InjectSample Yes Optimize Optimize Mobile Phase Increase Alcohol or Change Modifier CheckRs->Optimize No CalcEE Calculate % ee (Area A - Area B) / (Area A + Area B) InjectSample->CalcEE Report Report Validated ee CalcEE->Report Optimize->InjectRac

Figure 1: Decision tree for the routine analysis and validation of enantiomeric excess.

Technical Deep Dive: The Detection Challenge

The most common failure mode for this specific molecule is baseline noise at 210 nm .

The Mechanism

The Boc group (


-BuO-CO-NH-) has a carbonyl absorption centered around 190-200 nm, tailing into 210 nm. The carboxylic acid (-COOH) absorbs similarly.
  • Why 254 nm fails: The molecule lacks a conjugated

    
    -system (like a benzene ring). At 254 nm, the molar extinction coefficient (
    
    
    
    ) is near zero.
  • The Fix: If the baseline at 210 nm is too noisy due to solvent cut-off (IPA absorbs up to 205 nm), switch the alcohol modifier to Ethanol or Methanol (if using Chiralpak IC), as they have lower UV cut-offs than IPA.

Representative Data (Simulated)

Based on typical performance of Boc-amino acids on Chiralpak IC-3.

ParameterValue
Retention Time (

, Enantiomer A)
6.2 min
Retention Time (

, Enantiomer B)
8.4 min
Selectivity (

)
1.35
Resolution (

)
3.8
Limit of Detection (LOD) 0.05% ee

Alternative Strategy: Derivatization (Method C)

Use this method only if the direct HPLC method fails to detect trace impurities due to matrix interference.

Reagent: Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Mechanism: Nucleophilic aromatic substitution. Protocol:

  • Deprotection: The Boc group must be removed first (TFA/DCM, 1:1, 30 min) to expose the amine. Warning: Ensure this step does not racemize the C3 center.

  • Reaction: Mix deprotected sample with Marfey’s reagent in

    
    
    
    
    
    at 40°C for 1 hour.
  • Quench: Add

    
     HCl.
    
  • Analyze: Run on a standard C18 column (e.g., Agilent Zorbax Eclipse) using a Water/Acetonitrile gradient with 0.1% Formic Acid. Detect at 340 nm .

Pros: 340 nm detection is incredibly clean (no solvent noise). Cons: Requires deprotection; adds 2 hours to workflow.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.Link

  • Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter 4 on Polysaccharide Phases).
  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • FDA, Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods.Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1][2][3][4][5][6][7] Wiley. (Mechanisms of Boc-amino acid separation).

Sources

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